tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
CAS No.: 521979-95-3
Cat. No.: VC2670222
Molecular Formula: C19H26N2O4
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 521979-95-3 |
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Molecular Formula | C19H26N2O4 |
Molecular Weight | 346.4 g/mol |
IUPAC Name | tert-butyl 4-(2-oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-11-9-15(10-12-20)21-13-16(24-18(21)23)14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |
Standard InChI Key | MHOLMRSMMKFXDR-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CC(OC2=O)C3=CC=CC=C3 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CC(OC2=O)C3=CC=CC=C3 |
Introduction
Chemical Properties and Structure
Molecular Structure
tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate contains several key structural elements:
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A 1,3-oxazolidin-2-one five-membered ring with a carbonyl at the 2-position
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A phenyl substituent at the 5-position of the oxazolidinone ring
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A piperidine ring attached to the nitrogen at the 3-position of the oxazolidinone
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A tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen
This arrangement creates a molecule with multiple functional groups that can participate in various chemical transformations and biological interactions.
Physical Properties
The compound's physical and chemical properties are summarized in Table 1.
Table 1. Key Physical and Chemical Properties of tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
The compound's structure suggests potential for hydrogen bonding through the carbonyl groups and the presence of both hydrophilic and hydrophobic regions, which would influence its solubility profile and interactions with biological systems.
Chemical Identifiers and Database Entries
The compound is cataloged in various chemical databases and commercial inventories with identifiers that facilitate its tracking and procurement:
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It appears in commercial catalogs from multiple suppliers including American Custom Chemicals Corporation and abcr GmbH
Synthesis and Chemical Reactions
Related Synthetic Methodologies
The synthesis of related oxazolidinone derivatives has been well-documented in the literature. For example, 5-phenyl-oxazol-2-one derivatives have been synthesized through condensation reactions of α-bromo ketones with 2,4-thiazolidinedione, followed by intramolecular cyclization . This approach could potentially be adapted for the synthesis of the 5-phenyl-oxazolidin-2-one core of the target compound.
Another approach employed for similar compounds involves the condensation of α-hydroxy ketones with potassium cyanate followed by in situ intramolecular cyclization under acidic conditions . The preparation of substituted oxazolone carboxamides bearing piperidine moieties has been achieved through multi-step syntheses involving Pd-catalyzed cross-coupling reactions and subsequent transformations .
Key Considerations in Synthesis
Several factors would likely influence the successful synthesis of tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate:
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Stereochemical control at the 5-position of the oxazolidinone ring
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Selection of appropriate reaction conditions to achieve selective N-substitution
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Protection/deprotection strategies for the piperidine nitrogen
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Purification methods to ensure high product purity
The relatively high price point suggests that the compound may require complex synthetic procedures or specialized starting materials, making it a high-value chemical reagent.
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